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Compound of Interest

3-Chloromethyl-5-iodo-pyridine
Compound Name:
hydrochloride

Cat. No.: B1290991

An In-depth Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride: Properties,
Synthesis, and Applications in Medicinal Chemistry

Abstract

3-Chloromethyl-5-iodo-pyridine hydrochloride is a specialized heterocyclic compound of
significant interest to the fields of medicinal chemistry and drug discovery. As a trifunctional
building block, it incorporates a pyridine core, a reactive chloromethyl group, and a versatile
iodo-substituent. This combination allows for sequential, site-selective modifications, making it
a valuable scaffold for constructing complex molecular architectures. This guide provides a
comprehensive technical overview of its chemical properties, outlines a logical synthetic
pathway with mechanistic considerations, discusses methods for its characterization, and
explores its strategic applications in the development of novel therapeutics. Safety protocols
and handling procedures are also detailed to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 3-Chloromethyl-5-iodo-pyridine hydrochloride are
crucial for its effective use in synthesis. The hydrochloride salt form enhances its stability and
improves its handling properties as a solid, compared to the free base.

o |[UPAC Name: 3-(chloromethyl)-5-iodopyridine;hydrochloride
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e CAS Number: 879326-79-1[1]

e Molecular Formula: CeHeCI2IN[1]

e Molecular Weight: 289.93 g/mol [1]

The structure possesses three key features:

» Pyridine Ring: A core aromatic heterocycle prevalent in numerous FDA-approved drugs,

valued for its ability to engage in hydrogen bonding and its contribution to aqueous solubility.

[2][3]

e Chloromethyl Group (-CH2Cl): An electrophilic moiety at the 3-position, which serves as a

reactive handle for introducing nucleophiles.

» lodo Group (-1): Located at the 5-position, this halogen is an excellent leaving group and a

versatile anchor for transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical Structure of 3-Chloromethyl-5-iodo-pyridine hydrochloride.

Table 1: Physicochemical Properties

Property

Value

Source/Comment

Physical State

Solid

Expected for hydrochloride
salts.

Store in a cool, dry, well-

[4] Recommended for

Storage ] chlorinated pyridine
ventilated area. )
hydrochlorides.
) ) Available from commercial
Purity Typically >95% )
suppliers.[1]
Isomeric SMILES
SMILES C1=C(C=NC=C1Il)CCI.CI _
representation.
MGLHBJIMGHXZHPU-
InChl Key Generated from structure.
UHFFFAOYSA-N
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Synthesis and Mechanistic Insights

While specific preparations for this exact molecule are proprietary, a logical and robust
synthetic route can be designed based on established organometallic and heterocyclic
chemistry principles. A plausible multi-step synthesis starting from 3,5-dibromopyridine is
outlined below. This approach is chosen for the commercial availability of the starting material
and the high-yielding nature of the proposed transformations.

Proposed Synthetic Pathway

G,S-Dibromopyridine]

1. n-BulLi, -78°C
2. DMF

l

@-Bromo-S-formylpyridine]

NaBHa4, MeOH

'

65-Bromo-pyridin-3-yl)methanoD

Nal, Cul, N,N'-dimethylethylenediamine,
Dioxane, 110°C (Finkelstein Reaction)

l

65-Iodo-pyridin-3-y|)methanoD

1. SOClz
2. HCI (gas or ether)

3-Chloromethyl-5-iodo-pyridinehydrochloride

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride.
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Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of 3,5-Dibromopyridine

o Rationale: A selective lithium-halogen exchange at the more accessible 3-position, followed
by quenching with an electrophile (DMF), introduces the formyl group. The low temperature
(-78°C) is critical to prevent side reactions.

e Procedure:

o Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or
Ar).

o Cool the solution to -78°C using a dry ice/acetone bath.
o Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour.
o Add N,N-dimethylformamide (DMF) (1.2 eq) and stir for an additional 2 hours at -78°C.

o Quench the reaction with saturated agueous NH4Cl and allow it to warm to room
temperature.

o Extract the product with ethyl acetate, dry the organic layer over Na2SOa, and purify by
column chromatography to yield 3-bromo-5-formylpyridine.

Step 2: Reduction to (5-Bromo-pyridin-3-yl)methanol

» Rationale: Sodium borohydride is a mild and selective reducing agent for converting
aldehydes to primary alcohols without affecting the pyridine ring or the bromo-substituent.

e Procedure:

o

Dissolve 3-bromo-5-formylpyridine (1.0 eq) in methanol (MeOH).

Cool the solution to 0°C in an ice bath.

[¢]

[e]

Add sodium borohydride (NaBHa4) (1.5 eq) portion-wise.

Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

[e]
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o Neutralize the reaction with dilute HCIl and remove the methanol under reduced pressure.
o Extract the agueous residue with ethyl acetate and purify to obtain the alcohol.
Step 3: Halogen Exchange to (5-lodo-pyridin-3-yl)methanol

o Rationale: A copper-catalyzed Finkelstein reaction is an effective method for converting an
aryl bromide to an aryl iodide. The use of a ligand like N,N'-dimethylethylenediamine

accelerates the catalytic cycle.

e Procedure:

[¢]

To a reaction vessel, add (5-bromo-pyridin-3-yl)methanol (1.0 eq), sodium iodide (Nal) (2.0
eq), copper(l) iodide (Cul) (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

[e]

Add anhydrous dioxane as the solvent and degas the mixture.

Heat the reaction to 110°C and stir for 12-24 hours.

[e]

o After cooling, dilute with water and extract with ethyl acetate. Purify by chromatography.
Step 4: Chlorination and Salt Formation

o Rationale: Thionyl chloride (SOCI2) is a standard reagent for converting alcohols to alkyl
chlorides via an Sni or Sn2 mechanism.[5] Subsequent treatment with HCI provides the

stable hydrochloride salt.
e Procedure:

Dissolve (5-iodo-pyridin-3-yl)methanol (1.0 eq) in an inert solvent like toluene.

o

Slowly add thionyl chloride (1.2 eq) at 0°C.[5]

[e]

(¢]

Allow the reaction to warm to room temperature and stir until completion.

[¢]

Evaporate the solvent and excess thionyl chloride.
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o Redissolve the crude product in anhydrous diethyl ether and bubble dry HCI gas through
the solution (or add a solution of HCI in ether) to precipitate the hydrochloride salt.

o Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.

Spectroscopic Characterization

To confirm the identity and assess the purity of the synthesized 3-Chloromethyl-5-iodo-
pyridine hydrochloride, a combination of spectroscopic techniques is essential.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would provide unambiguous
structural confirmation.[6][7]

o Aromatic Protons: Three distinct signals in the aromatic region (typically 6 7.5-9.0 ppm for
pyridine salts). The protons at positions 2, 4, and 6 will each appear as singlets or narrow
doublets due to minimal coupling.

o Chloromethyl Protons (-CH2CI): A characteristic singlet around & 4.5-5.0 ppm.

o N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a
pyridinium proton.

e 13C NMR (Carbon Nuclear Magnetic Resonance):

o Five signals are expected for the pyridine ring carbons and one for the chloromethyl
carbon. The carbon bearing the iodine will be shifted upfield compared to a C-H carbon,
while the carbons adjacent to the nitrogen will be downfield.

e Mass Spectrometry (MS):

o Electrospray ionization (ESI-MS) would show the molecular ion peak for the free base
[M+H]* at approximately m/z 253.9, corresponding to the CeHeCIIN* species. The isotopic
pattern would be characteristic of a molecule containing one chlorine atom.

e Infrared (IR) Spectroscopy:

o Key stretches would include C-H (aromatic and aliphatic), C=N and C=C (pyridine ring),
and a C-Cl stretch.
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Applications in Drug Discovery and Medicinal
Chemistry

The true value of 3-Chloromethyl-5-iodo-pyridine hydrochloride lies in its capacity as a
versatile building block for creating libraries of complex molecules.[2][8][9][10] The orthogonal
reactivity of its functional groups allows for a programmed and selective synthetic strategy.

Versatility as a Medicinal Chemistry Scaffold

3-Chloromethyl-5-iodo-pyridinehydrochloride

Iodo.G.roup lodo Group

(Position 5)

Chloromethyl Group
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C(sp?)-C(sp?) Coupling
(Suzuki, Stille)

Nucleophilic Substitution
(SN2)

N-Heterocycle Formation

Amines (R2NH)
Thiols (RSH)
Alcohols (ROH)

Diverse Scaffolds

Click to download full resolution via product page
Caption: Orthogonal reactivity of 3-Chloromethyl-5-iodo-pyridine hydrochloride in synthesis.

» Modification at the 5-Position (lodo Group): The C-I bond is a prime site for palladium-
catalyzed cross-coupling reactions.

(¢]

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl
groups.

o

Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl moieties, which can
be further functionalized.

o

Heck Coupling: Forms new carbon-carbon bonds with alkenes.

[¢]

Buchwald-Hartwig Amination: Creates C-N bonds to introduce amines.
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» Modification at the 3-Position (Chloromethyl Group): The benzylic-like chloride is highly
susceptible to Sn2 displacement by a wide range of nucleophiles.

[e]

Amines: Forms secondary or tertiary amines, linking the pyridine core to other fragments.

Thiols: Creates thioethers.

o

Alcohols/Phenols: Generates ethers.

[¢]

[¢]

Cyanide: Introduces a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to
an amine.

This dual reactivity allows chemists to first build complexity at the 5-position via robust cross-
coupling chemistry and then use the chloromethyl handle to attach the resulting scaffold to
another part of the target molecule, or vice-versa. This strategic flexibility is invaluable in
modern drug design.[11]

Safety, Handling, and Storage

As a reactive chemical intermediate, 3-Chloromethyl-5-iodo-pyridine hydrochloride requires
careful handling. While specific data for this compound is limited, information from structurally
similar compounds provides a strong basis for safety protocols.[4][12]

GHS Hazard Classification (Anticipated):

Acute Toxicity, Oral (Harmful): Harmful if swallowed.[4][13]

Skin Corrosion/Irritation (Causes skin irritation): May cause irritation or burns upon contact.
[4][13]

Serious Eye Damage/Irritation (Causes serious eye irritation/damage): Risk of serious
damage to eyes.[4][13]

Respiratory Irritation: May cause respiratory irritation.[4]

Table 2: Recommended Handling and Safety Procedures
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Aspect Recommendation

) ) Wear a lab coat, chemical-resistant gloves (e.g.,
Personal Protective Equipment (PPE) o
nitrile), and safety glasses or goggles.[12][13]

] ) Handle exclusively in a certified chemical fume
Engineering Controls o _
hood to avoid inhalation of dust or fumes.[4][12]

Avoid all personal contact, including inhalation

and contact with skin and eyes. Do not eat,

Handlin
g drink, or smoke in the work area. Wash hands
thoroughly after handling.[4][12]
Keep the container tightly sealed in a cool, dry,
and well-ventilated place.[4] Store away from
Storage

incompatible materials such as strong oxidizing

agents and strong bases.

In case of a spill, wear appropriate PPE. For a
_ dry spill, carefully sweep up the material to
Spill Response ) i o
avoid generating dust and place it in a sealed

container for disposal.[4][12]

If Swallowed: Rinse mouth. Do NOT induce
vomiting. Seek immediate medical attention. If
on Skin: Immediately wash with plenty of soap

and water. Remove contaminated clothing. If in

First Aid
Eyes: Rinse cautiously with water for several
minutes. Remove contact lenses if present and
easy to do. Continue rinsing and seek
immediate medical attention.[12][13]
Conclusion

3-Chloromethyl-5-iodo-pyridine hydrochloride is a high-value synthetic intermediate
designed for the complex demands of modern medicinal chemistry. Its trifunctional nature
provides chemists with a powerful tool for building molecular diversity through selective and
orthogonal chemical transformations. By understanding its properties, synthesis, and reactivity,
researchers can leverage this building block to accelerate the discovery and development of
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next-generation pharmaceuticals. Adherence to strict safety protocols is paramount to ensure
its responsible and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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